

# Application Notes and Protocols: GSK2236805 in Combination with Other Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2236805 |           |
| Cat. No.:            | B607792    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical and clinical data available for **GSK2236805** (also known as GSK2336805 and JNJ-56914845), a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The information presented here is intended to guide researchers in designing and interpreting experiments involving **GSK2236805** in combination with other direct-acting antivirals (DAAs).

### Introduction

GSK2236805 is an orally bioavailable small molecule that targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2] NS5A is a multifunctional phosphoprotein that plays a crucial role in HCV RNA replication, virion assembly, and modulation of the host immune response. By inhibiting NS5A, GSK2236805 effectively disrupts the viral life cycle. Due to the high genetic variability of HCV and the potential for the development of drug resistance, combination therapy with DAAs targeting different viral proteins is the standard of care for achieving a sustained virologic response (SVR). These notes summarize the available data for GSK2236805 in combination with other antiviral agents.

# Data Presentation In Vitro Antiviral Activity of GSK2236805



**GSK2236805** has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon systems. The 50% effective concentration (EC50) values are summarized in the table below.

| HCV<br>Genotype/Subtype   | Replicon System     | EC50 (pM) | Reference |
|---------------------------|---------------------|-----------|-----------|
| Genotype 1a (H77)         | Subgenomic Replicon | 58.5      | [1]       |
| Genotype 1b (Con-1<br>ET) | Subgenomic Replicon | 7.4       | [1]       |
| Genotype 2a (JFH-1)       | Subgenomic Replicon | 53.8      | [3]       |

## Clinical Efficacy of GSK2236805 in Combination Therapy

A clinical trial (NCT01439373) evaluated the safety and antiviral activity of GSK2336805 in combination with PEG/RIBA in treatment-naive patients with chronic HCV genotype 1 infection.

| Treatment Group          | N | Median HCV RNA<br>Reduction from<br>Baseline at Day 28<br>(log10 IU/mL) | Rapid Virological<br>Response (RVR) at<br>Day 28 (%) |
|--------------------------|---|-------------------------------------------------------------------------|------------------------------------------------------|
| GSK2336805 +<br>PEG/RIBA | 9 | -4.86                                                                   | 73                                                   |
| Placebo + PEG/RIBA       | 4 | -1.98                                                                   | 25                                                   |

<sup>\*</sup>RVR is defined as HCV RNA <25 IU/mL.

A phase IIa clinical trial investigated an all-oral, interferon-free regimen of GSK2336805 (JNJ-56914845) in combination with the NS3/4A protease inhibitor simeprevir and the non-nucleoside NS5B polymerase inhibitor TMC647055 (boosted with ritonavir).



| Treatment Group                                                      | Genotype | N   | Sustained Virologic<br>Response at 12<br>weeks post-<br>treatment (SVR12)<br>(%) |
|----------------------------------------------------------------------|----------|-----|----------------------------------------------------------------------------------|
| Simeprevir 75mg +<br>TMC647055/r<br>450/30mg + JNJ-<br>56914845 30mg | 1a/other | 14  | 71                                                                               |
| 1b                                                                   | 8        | 100 |                                                                                  |
| Simeprevir 75mg +<br>TMC647055/r<br>450/30mg + JNJ-<br>56914845 60mg | 1a/other | 15  | 93                                                                               |
| 1b                                                                   | 7        | 100 |                                                                                  |

# Experimental Protocols In Vitro HCV Replicon Assay

This protocol describes a method to determine the in vitro antiviral activity of **GSK2236805** using an HCV replicon system.

Objective: To measure the EC50 value of **GSK2236805** against a specific HCV genotype replicon.

#### Materials:

- HCV replicon-harboring human hepatoma cell line (e.g., Huh-7)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable replicon selection)
- GSK2236805 compound stock solution in DMSO



- 96-well cell culture plates
- Luciferase assay reagent (if using a luciferase reporter replicon)
- Cell viability reagent (e.g., CellTiter-Glo®)

#### Procedure:

- Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium without G418. Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Dilution: Prepare a serial dilution of GSK2236805 in DMSO. Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration in the assay should be less than 0.5%.
- Treatment: Add the diluted compound to the cells in triplicate. Include a "no drug" control (vehicle only) and a positive control (another potent HCV inhibitor).
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Endpoint Measurement:
  - Antiviral Activity: If using a luciferase reporter replicon, measure the luciferase activity according to the manufacturer's instructions. This signal is proportional to the level of HCV RNA replication.
  - Cytotoxicity: Measure cell viability using a suitable reagent to determine the 50% cytotoxic concentration (CC50).
- Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a fourparameter logistic curve.

# Quantitative Real-Time PCR (qRT-PCR) for HCV RNA Quantification



This protocol outlines the quantification of HCV RNA from patient samples or cell culture supernatants.

Objective: To determine the viral load (HCV RNA copies/mL or IU/mL).

#### Materials:

- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- Reverse transcriptase and cDNA synthesis kit
- TaqMan probe and primers specific for the HCV 5' untranslated region (UTR)
- qPCR master mix
- Real-time PCR instrument
- HCV RNA standards of known concentration

#### Procedure:

- RNA Extraction: Extract viral RNA from 140 μL of serum, plasma, or cell culture supernatant using a viral RNA extraction kit according to the manufacturer's protocol. Elute the RNA in 60 μL of RNase-free water.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a specific reverse primer for HCV.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, TaqMan probe, and the synthesized cDNA.
- Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol:
  - Initial denaturation: 95°C for 10 minutes
  - 40-45 cycles of:
    - Denaturation: 95°C for 15 seconds



- Annealing/Extension: 60°C for 1 minute
- Data Analysis: Generate a standard curve using the Cq values of the HCV RNA standards. Determine the HCV RNA concentration in the samples by interpolating their Cq values from the standard curve.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of HCV replication and inhibition by GSK2236805.







Click to download full resolution via product page

Caption: Experimental workflow for combination studies of **GSK2236805**.





Click to download full resolution via product page

Caption: Logical relationship of DAA combination therapy for HCV.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols: GSK2236805 in Combination with Other Direct-Acting Antivirals]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b607792#gsk2236805-in-combination-with-other-direct-acting-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com